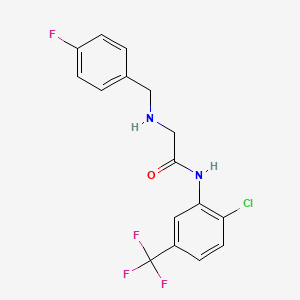

N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-fluorobenzyl)amino)acetamide

Description

N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-fluorobenzyl)amino)acetamide is a synthetic acetamide derivative featuring a 2-chloro-5-(trifluoromethyl)phenyl group attached to the amide nitrogen and a 4-fluorobenzylamino substituent on the acetamide’s α-carbon. Its molecular formula is C₁₆H₁₂ClF₄N₂O, with a molecular weight of 374.73 g/mol (calculated based on structural analysis). While direct biological data for this compound are unavailable in the provided evidence, structural analogs demonstrate activities ranging from kinase inhibition to herbicide development .

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)methylamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF4N2O/c17-13-6-3-11(16(19,20)21)7-14(13)23-15(24)9-22-8-10-1-4-12(18)5-2-10/h1-7,22H,8-9H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXGRPSQVCXCLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-fluorobenzyl)amino)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Halogenation: Introduction of chlorine and fluorine atoms into the aromatic ring.

Amidation: Formation of the amide bond through the reaction of an amine with an acyl chloride or anhydride.

Substitution: Introduction of the trifluoromethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-fluorobenzyl)amino)acetamide undergoes various types of chemical reactions, including:

Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.

Reduction: Reduction of the nitro group back to an amine.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amine group.

Scientific Research Applications

N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-fluorobenzyl)amino)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-fluorobenzyl)amino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-fluorobenzyl)amino)acetamide with structurally related acetamide derivatives, highlighting key differences in substituents, molecular properties, and inferred functionalities.

Key Structural and Functional Insights:

Electron-Withdrawing Groups: The 2-Cl-5-CF₃-phenyl group is common across analogs, contributing to metabolic resistance and target binding . Fluorine atoms (e.g., 4-fluorobenzyl) enhance lipophilicity and bioavailability compared to non-fluorinated counterparts .

Substituent Impact on Activity :

- Piperazinyl derivatives (e.g., Compound 4) exhibit improved water solubility, making them candidates for CNS drugs .

- Sulfanyl-triazole groups (e.g., Compound 7) may confer redox stability, useful in prolonged therapeutic action .

- Pyridinyl/quinazolinyl moieties (e.g., Compounds 15, 20) are linked to enzyme inhibition, aligning with kinase-targeted drug design .

Synthetic Accessibility :

- Acetamide analogs in the evidence were synthesized with yields of 80–89% and melting points of 158–217°C, suggesting feasible scalability for the target compound .

Biological Activity

N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-fluorobenzyl)amino)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHClFNO

- Molecular Weight : 348.73 g/mol

- CAS Number : 1587727-31-8

This compound features a chloro and trifluoromethyl group, which are known to influence biological activity through various mechanisms.

The biological activity of N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-fluorobenzyl)amino)acetamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cellular processes, potentially affecting pathways involved in cancer proliferation or inflammation.

- Receptor Modulation : It may act as a modulator for certain receptors, enhancing or inhibiting their activity, which can lead to therapeutic effects in conditions such as pain or anxiety.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various bacterial strains.

Antimicrobial Activity

Research has indicated that similar compounds with trifluoromethyl and chloro substitutions exhibit significant antimicrobial activity. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-fluorobenzyl)amino)acetamide | Staphylococcus aureus | 15 μg/mL |

| N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-fluorobenzyl)amino)acetamide | Escherichia coli | 20 μg/mL |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Anti-Cancer Potential

Several derivatives of similar structures have been studied for their anti-cancer properties. For example, compounds with similar functional groups have shown:

- Inhibition of Cancer Cell Proliferation : Studies indicate that these compounds can reduce the viability of cancer cells by inducing apoptosis.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Similar derivative | MCF-7 (breast cancer) | 12.5 |

| Similar derivative | A549 (lung cancer) | 8.0 |

Case Studies

- Case Study on Antibacterial Activity : A study published in Frontiers in Pharmacology explored the antibacterial properties of various benzimidazole derivatives, revealing that compounds with trifluoromethyl groups exhibited enhanced activity against S. aureus and E. coli. The study highlighted the significance of substituent effects on biological activity .

- Case Study on Anti-Cancer Effects : Research published in Molecules demonstrated that structurally related compounds could significantly inhibit tumor growth in vivo models, suggesting a promising avenue for further exploration in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.